N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels, which can have a variety of effects on the brain and body.
Mechanism of Action
As mentioned previously, N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide is a potent inhibitor of GABA transaminase. This leads to an increase in GABA levels in the brain, which can have a variety of effects on neuronal activity. GABA is an inhibitory neurotransmitter, meaning that it can decrease the activity of neurons in the brain. This can lead to a decrease in seizure activity, as well as a decrease in the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
The increase in GABA levels caused by this compound can have a variety of effects on the body. In addition to its anticonvulsant and anti-addiction properties, this compound has been shown to have anxiolytic effects in animal models of anxiety. It has also been investigated as a potential treatment for neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide in lab experiments is its specificity for GABA transaminase. This allows researchers to selectively increase GABA levels in the brain without affecting other neurotransmitters. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration more challenging.
Future Directions
There are a variety of potential future directions for research on N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide. One area of interest is its potential use in the treatment of neuropathic pain. Additionally, further investigation into its anxiolytic effects could lead to the development of new treatments for anxiety disorders. Finally, studies on the long-term effects of this compound on brain function and behavior could provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide involves the reaction of 1-cyanocycloheptanecarboxylic acid with 3-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to form the final compound.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticonvulsant properties in animal models of epilepsy, and has also been investigated as a potential treatment for cocaine addiction and other substance use disorders.
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-14-7-6-10-19(11-14)12-15(20)18-16(13-17)8-4-2-3-5-9-16/h14H,2-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRKICJLPKZMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2(CCCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.